BenchChemオンラインストアへようこそ!

3-Bromo-4-(morpholinomethyl)benzoic acid

Medicinal Chemistry Drug Design Pharmacokinetics

3-Bromo-4-(morpholinomethyl)benzoic acid (CAS 787529-83-3) is a differentiated morpholinomethyl-benzoic acid scaffold for medicinal chemistry. Its 3-bromo substituent enables late-stage diversification via palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), a key advantage over non-brominated analogs (e.g., CAS 62642-62-0). The morpholine moiety enhances solubility and target engagement, while the carboxylic acid allows conjugation (e.g., PROTAC linker attachment). Ideal for SAR libraries, kinase inhibitor optimization, and heterobifunctional degrader synthesis. Available in research quantities with documented purity.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 787529-83-3
Cat. No. B1628672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(morpholinomethyl)benzoic acid
CAS787529-83-3
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C12H14BrNO3/c13-11-7-9(12(15)16)1-2-10(11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2,(H,15,16)
InChIKeyNAFOOTGPWNROEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(morpholinomethyl)benzoic acid (CAS 787529-83-3): A Differentiated Building Block for Medicinal Chemistry and Targeted Probe Synthesis


3-Bromo-4-(morpholinomethyl)benzoic acid (CAS: 787529-83-3) is a synthetic organic compound belonging to the class of morpholinomethyl-substituted benzoic acids. Its molecular structure comprises a benzoic acid core substituted at the 3-position with a bromine atom and at the 4-position with a morpholinomethyl group [1]. The compound serves as a versatile building block in medicinal chemistry, with the bromine atom enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the morpholine moiety providing opportunities for modulating pharmacokinetic properties and target engagement . The compound's primary differentiator lies in its specific substitution pattern, which distinguishes it from closely related analogs lacking the bromine atom (e.g., 4-(morpholinomethyl)benzoic acid, CAS 62642-62-0) or featuring alternative regiochemistry (e.g., 3-(morpholinomethyl)benzoic acid, CAS 67451-81-4) . This unique combination of functionalities allows for the construction of complex molecular scaffolds with tailored properties, making it a strategic intermediate in drug discovery and chemical biology research .

Why 3-Bromo-4-(morpholinomethyl)benzoic acid Cannot Be Replaced by Non-Brominated Morpholinomethyl Analogs in Key Synthetic Routes


In contrast to non-brominated analogs such as 4-(morpholinomethyl)benzoic acid (CAS 62642-62-0) or 3-(morpholinomethyl)benzoic acid (CAS 67451-81-4), 3-bromo-4-(morpholinomethyl)benzoic acid provides a critical synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions . The bromine atom at the 3-position acts as a versatile leaving group, enabling the introduction of diverse aryl, heteroaryl, or amine substituents that are not accessible through direct modification of the non-brominated scaffold . This reactivity profile is essential for constructing complex molecules in medicinal chemistry, where the ability to rapidly diversify a core structure is paramount for structure-activity relationship (SAR) studies. Simply substituting the brominated building block with a non-halogenated analog would forfeit this key synthetic advantage, severely limiting the accessible chemical space and potentially compromising the success of lead optimization campaigns . Furthermore, the presence of the bromine atom influences the compound's physicochemical properties, including lipophilicity (XLogP3-AA of -0.7 vs. -1.2 for the 4-morpholinomethyl analog), which can impact membrane permeability and target binding [1].

3-Bromo-4-(morpholinomethyl)benzoic acid: Quantifiable Differentiation Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability

The lipophilicity of 3-bromo-4-(morpholinomethyl)benzoic acid, as indicated by its computed XLogP3-AA value, is -0.7, which is 0.5 log units higher (more lipophilic) than the 4-substituted analog 4-(morpholinomethyl)benzoic acid (XLogP3: -1.2) [1]. The increased lipophilicity may enhance passive membrane diffusion, potentially improving cellular uptake in in vitro assays [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Higher Molecular Weight and Bromine Content for Enhanced Synthetic Utility

3-Bromo-4-(morpholinomethyl)benzoic acid has a molecular weight of 300.15 g/mol, significantly higher than the 221.25 g/mol of the non-brominated 4-(morpholinomethyl)benzoic acid . This difference is primarily due to the presence of a bromine atom (atomic mass ~80), which serves as a crucial synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The bromine atom also influences the compound's density (1.534 g/cm³) and boiling point (414.9 °C at 760 mmHg) .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Computed LogD and pKa Differences Influencing Ionization State

The presence of a bromine atom in 3-bromo-4-(morpholinomethyl)benzoic acid alters its computed pKa and LogD values compared to non-brominated analogs. For the 3-substituted analog 3-(morpholinomethyl)benzoic acid (CAS 67451-81-4), the calculated pKa is 3.49, with LogD at pH 5.5 of -1.10 and LogD at pH 7.4 of -1.68 [1]. While direct computed values for the target compound are not available, the electron-withdrawing bromine atom is expected to lower the pKa of the benzoic acid moiety, increasing the proportion of ionized species at physiological pH and potentially affecting solubility and protein binding [2].

Physicochemical Properties Drug Design ADME

Enhanced Synthetic Versatility for Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromo substituent in 3-bromo-4-(morpholinomethyl)benzoic acid serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 3-position . This capability is absent in non-halogenated analogs such as 4-(morpholinomethyl)benzoic acid (CAS 62642-62-0) and 3-(morpholinomethyl)benzoic acid (CAS 67451-81-4) . The resulting biaryl or heterobiaryl products are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents .

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromo-4-(morpholinomethyl)benzoic acid: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold Diversification via Cross-Coupling

Researchers engaged in hit-to-lead or lead optimization campaigns can utilize 3-bromo-4-(morpholinomethyl)benzoic acid as a key intermediate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The bromine atom at the 3-position serves as an electrophilic partner, enabling the rapid generation of a focused library of derivatives with varying aryl or amine substituents. This approach is particularly valuable for exploring SAR around the morpholinomethyl-benzoic acid core, a motif present in various kinase inhibitors and other therapeutic agents . The enhanced lipophilicity (XLogP3-AA -0.7) of the brominated compound relative to non-halogenated analogs (XLogP3 -1.2) may also provide a starting point for optimizing membrane permeability [1].

Chemical Biology: Synthesis of Targeted Protein Degraders (PROTACs) and Molecular Glues

The carboxylic acid functionality of 3-bromo-4-(morpholinomethyl)benzoic acid provides a convenient handle for conjugation to linkers or ligands via amide bond formation. The bromine atom can be exploited to install a second targeting moiety through cross-coupling, making the compound a useful building block for constructing heterobifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or molecular glues . The morpholine group is a common motif in cereblon (CRBN) ligands, a widely used E3 ligase binder in PROTAC design, suggesting potential compatibility with established degradation platforms [1].

Organic Synthesis: Late-Stage Functionalization of Advanced Intermediates

In synthetic organic chemistry, 3-bromo-4-(morpholinomethyl)benzoic acid serves as a versatile building block for the late-stage functionalization of advanced intermediates. The presence of both a carboxylic acid and an aryl bromide allows for orthogonal functionalization strategies, enabling the sequential introduction of diverse chemical moieties. The bromine atom's reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Negishi) provides a reliable entry point for constructing complex biaryl and heterobiaryl systems that are challenging to access through alternative routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(morpholinomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.